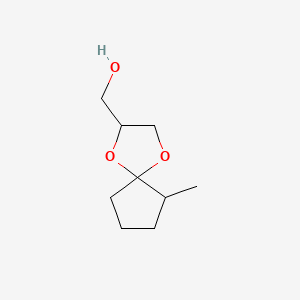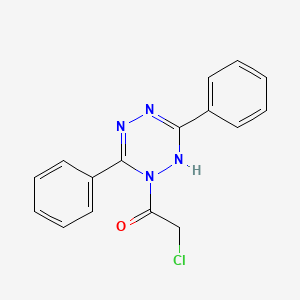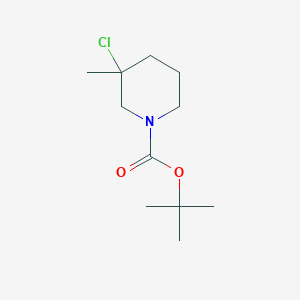
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone is a chemical compound with a unique structure that includes a pyridinone ring substituted with acetyl and hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with potassium permanganate to form dipicolinic acid, which is then reduced using sodium borohydride/iodine in tetrahydrofuran to yield the desired compound . This multistep route, however, has been noted for its unsatisfactory yields and environmental burden due to the use of strong oxidizing and reducing agents .
Industrial Production Methods
In industrial settings, biocatalytic processes are being explored as more sustainable alternatives. For instance, the use of recombinant microbial whole cells as catalysts has been demonstrated to efficiently convert naturally-occurring 2,6-lutidine to this compound . This method offers higher yields and reduced environmental impact compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of metal complexes and catalysts.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of biopolymers and active pharmaceutical ingredients.
作用機序
The mechanism of action of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone include:
- 2,6-Bis(hydroxymethyl)pyridine
- 6-Methyl-2-pyridine methanol
- Dipicolinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of both acetyl and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .
特性
CAS番号 |
214218-63-0 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
6-acetyl-2-(hydroxymethyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO3/c1-5(11)8-3-7(12)2-6(4-10)9-8/h3,6,9-10H,2,4H2,1H3 |
InChIキー |
SIWHSHNFBDSUFB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)CC(N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




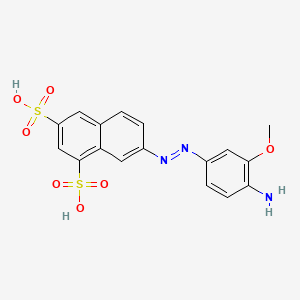
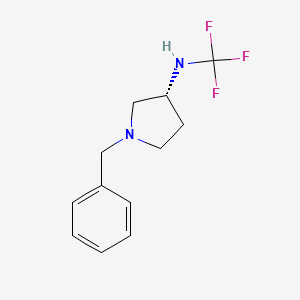
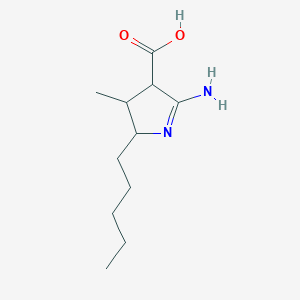

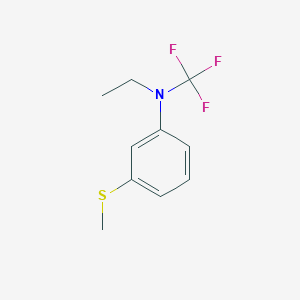
![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
